Methenamine N-Oxide
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Overview
Description
Methenamine N-Oxide, also known as hexamethylenetetramine N-oxide, is a heterocyclic organic compound. It is derived from methenamine, a compound with a cage-like structure similar to adamantane. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methenamine N-Oxide can be synthesized through the oxidation of methenamine. One common method involves the use of hydrogen peroxide as the oxidizing agent. The reaction typically occurs in an aqueous medium under mild conditions. Another method involves the use of peroxycarboxylic acids, such as m-chloroperoxybenzoic acid (m-CPBA), which can also oxidize methenamine to its N-oxide form .
Industrial Production Methods
Industrial production of this compound often involves the continuous oxidation of methenamine using hydrogen peroxide in a packed-bed microreactor. This method is efficient and environmentally friendly, providing high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
Methenamine N-Oxide undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form other nitrogen-containing compounds.
Reduction: It can be reduced back to methenamine under specific conditions.
Substitution: this compound can participate in substitution reactions, where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peroxycarboxylic acids (e.g., m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles and electrophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Formation of nitrones and other nitrogen oxides.
Reduction: Regeneration of methenamine.
Substitution: Formation of substituted methenamine derivatives.
Scientific Research Applications
Methenamine N-Oxide has a wide range of applications in scientific research:
Biology: Studied for its potential antimicrobial properties and its role in biological oxidation processes.
Medicine: Investigated for its use in the treatment of urinary tract infections due to its ability to release formaldehyde in acidic conditions
Industry: Utilized in the production of plastics, pharmaceuticals, and rubber additives.
Mechanism of Action
Methenamine N-Oxide exerts its effects primarily through the release of formaldehyde in acidic conditions. When hydrolyzed, it produces formaldehyde and ammonia, with formaldehyde acting as a nonspecific bactericidal agent. This mechanism is particularly effective in the urinary tract, where the acidic environment facilitates the hydrolysis of this compound .
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another urinary antiseptic with a different mechanism of action, primarily used to treat urinary tract infections.
Ciprofloxacin: A broad-spectrum antibiotic used for various bacterial infections, including urinary tract infections.
Uniqueness
This compound is unique due to its ability to release formaldehyde in acidic conditions, providing a nonspecific bactericidal action. This property makes it particularly useful in the treatment and prevention of urinary tract infections, offering an alternative to traditional antibiotics and helping to reduce the risk of antibiotic resistance .
Properties
Molecular Formula |
C6H12N4O |
---|---|
Molecular Weight |
156.19 g/mol |
IUPAC Name |
1-oxido-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C6H12N4O/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h1-6H2 |
InChI Key |
FMVVLOYXHPUNFC-UHFFFAOYSA-N |
Canonical SMILES |
C1N2CN3CN1C[N+](C2)(C3)[O-] |
Origin of Product |
United States |
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